molecular formula C13H7Cl3O2 B1425164 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid CAS No. 748801-92-5

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid

Cat. No. B1425164
M. Wt: 301.5 g/mol
InChI Key: ASEFQNSGEQMJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid is a chemical compound with the CAS Number 748801-92-5 . It has a molecular weight of 301.56 . The IUPAC name for this compound is 2’,5,5’-trichloro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid can be represented by the linear formula C13H7Cl3O2 . The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H, (H,17,18) .


Physical And Chemical Properties Analysis

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid has a molecular weight of 301.56 .

Scientific Research Applications

Polymorphism and Co-crystal Salt Formation

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid shows relevance in the study of polymorphism and co-crystal salt formation. Zhoujin et al. (2022) explored the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid, an analog of 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid, to investigate the effect of double Cl-CH3 exchange, highlighting its potential in non-steroidal anti-inflammatory drug development (Zhoujin et al., 2022).

Plant Growth Regulation

Studies have investigated the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid, in plant growth regulation. Pybus et al. (1959) found that specific substitution patterns in these compounds significantly affected their growth-promoting activity, providing insights into agricultural applications (Pybus et al., 1959).

Antimicrobial Properties

Compounds derived from benzoic acid analogs, such as 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid, have been studied for their antimicrobial properties. Limban et al. (2008) reported on the antimicrobial activities of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid against various bacterial strains, demonstrating their potential in treating multidrug-resistant infections (Limban et al., 2008).

Environmental Depollution

Research has also been conducted on the depollution process involving compounds like 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid. Matthews (1990) examined the purification of water using titanium dioxide suspensions to remove various pollutants, including chlorophenols and benzoic acids, under UV light, indicating potential environmental applications (Matthews, 1990).

Fluorescence Sensing of Biological Zn(II)

In the field of biological sensing, derivatives of benzoic acids have been utilized. Nolan et al. (2005) developed fluorescein-based dyes, including compounds structurally related to 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid, for detecting and distinguishing Zn(II) in biological samples (Nolan et al., 2005).

properties

IUPAC Name

3-chloro-5-(2,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEFQNSGEQMJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691239
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid

CAS RN

748801-92-5
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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